
2,4,5-Tribromo-alpha-methylstyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Tribromo-alpha-methylstyrene is an organic compound with the molecular formula C9H7Br3 It is a derivative of alpha-methylstyrene, where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2, 4, and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4,5-Tribromo-alpha-methylstyrene can be synthesized through the bromination of alpha-methylstyrene. The process involves the addition of bromine to alpha-methylstyrene in the presence of a catalyst or under specific reaction conditions. The reaction typically takes place in a solvent such as acetic acid or carbon tetrachloride, and the temperature is controlled to ensure the selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Tribromo-alpha-methylstyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated benzoic acids or other oxidation products.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives or the complete removal of bromine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted alpha-methylstyrenes, while oxidation can produce brominated benzoic acids.
Aplicaciones Científicas De Investigación
2,4,5-Tribromo-alpha-methylstyrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4,5-tribromo-alpha-methylstyrene involves its interaction with molecular targets through its bromine atoms and the alpha-methylstyrene moiety. The bromine atoms can participate in halogen bonding, while the alpha-methylstyrene part can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Tribromo-alpha-methylstyrene
- 2,3,5-Tribromo-alpha-methylstyrene
- 2,4,5-Tribromo-beta-methylstyrene
Uniqueness
2,4,5-Tribromo-alpha-methylstyrene is unique due to the specific positioning of the bromine atoms, which can influence its chemical reactivity and interactions. Compared to other tribromo derivatives, the 2,4,5-substitution pattern provides distinct steric and electronic properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
58683-72-0 |
|---|---|
Fórmula molecular |
C9H7Br3 |
Peso molecular |
354.86 g/mol |
Nombre IUPAC |
1,2,4-tribromo-5-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H7Br3/c1-5(2)6-3-8(11)9(12)4-7(6)10/h3-4H,1H2,2H3 |
Clave InChI |
PAUFOHFMOYPVBY-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CC(=C(C=C1Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


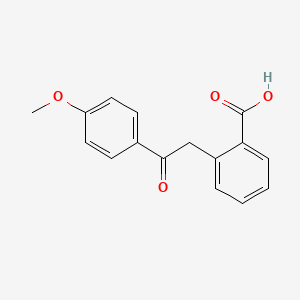
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde](/img/structure/B13749399.png)
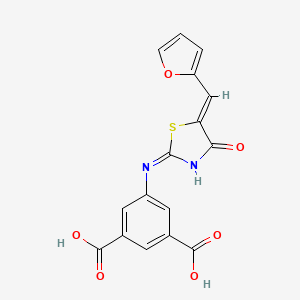



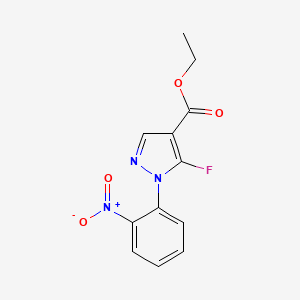
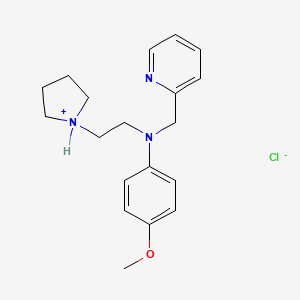
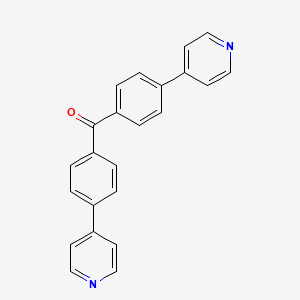
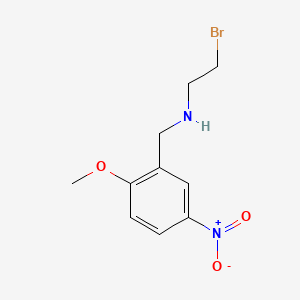


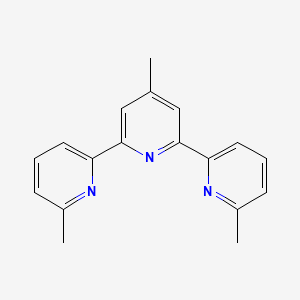
![2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)](/img/structure/B13749451.png)
